2,6-Dichlorobenzothiazole
Overview
Description
2,6-Dichlorobenzothiazole is a chemical compound that serves as a key intermediate in the synthesis of various benzothiazole derivatives. It is characterized by the presence of two chlorine atoms and a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring.
Synthesis Analysis
The synthesis of 2,6-dichlorobenzothiazole derivatives has been explored through various methods. A highly regioselective synthesis approach using microwave-promoted Suzuki–Miyaura coupling reactions with arylboronic acids has been reported to efficiently produce 2-aryl-6-chlorobenzothiazoles . Additionally, the synthesis of 2-chloro-6-chloromethylbenzothiazole from ethyl 4-aminobenzonic through a multi-step process including cyclization and chlorination has been described, confirming the structures of intermediates and the final compound through NMR spectroscopy .
Molecular Structure Analysis
Structural studies have shown that 2,6-dichlorobenzothiazole can form complexes with other compounds. For instance, diphenyltin dichloride forms adducts with benzothiazole, exhibiting trigonal bipyramidal and distorted octahedral geometries . The crystal structure of these adducts has been determined using X-ray diffraction, revealing discrete non-interacting molecules with specific coordination around the tin atom .
Chemical Reactions Analysis
The reactivity of 2,6-dichlorobenzothiazole derivatives has been investigated in various chemical reactions. The alkylation of 2-amino-6-nitro- and 2,6-diaminobenzothiazoles with ethylene chlorohydrin has been studied, with the structure of synthesized compounds confirmed using spectroscopic methods and X-ray diffraction . Furthermore, the general reactivity of 2-lithiobenzothiazole with a range of electrophiles has been explored, demonstrating its potential as a formyl anion equivalent in the synthesis of α-hydroxy carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dichlorobenzothiazole derivatives are influenced by their molecular structure and the nature of their substituents. For example, the synthesis and characterization of 2,6-di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole have been reported, with the compound exhibiting fluorescence behavior and forming a supramolecular 3D structure through intermolecular interactions . Additionally, the antibacterial activity of certain 2,6-dichlorobenzothiazole derivatives has been evaluated, highlighting the compound's potential in medicinal chemistry .
Scientific Research Applications
1. Synthesis and Molecular Structure
2,6-Dichlorobenzothiazole serves as a key intermediate in synthesizing various chemically significant compounds. For instance, it is used in the synthesis of 2-aryl-6-chlorobenzothiazoles through microwave-promoted Suzuki–Miyaura coupling reactions, demonstrating high regioselectivity and efficiency in creating compound libraries (Yeon Heo et al., 2006). Additionally, 2,6-Dichlorobenzothiazole derivatives have been studied for their structural properties, as evidenced by research on benzo-bridged bis(1,2,3-dithiazoles) and their selenium analogues, providing insights into molecular and electronic structures and redox chemistry (T. Barclay et al., 1997).
2. Antimicrobial and Antibacterial Properties
Compounds derived from 2,6-Dichlorobenzothiazole have shown promising antibacterial properties. Research into Schiff bases derived from benzothiazoles, including 2,6-Dichlorobenzothiazole, has revealed their effectiveness against pathogenic bacterial species like Escherichia coli and Staphylococcus aureus (Mahmood-ul-hassan et al., 2002).
3. Antifungal and Anticancer Applications
The antifungal and anticancer properties of certain derivatives of 2,6-Dichlorobenzothiazole have been explored. For example, 2-(2,4-Dihydroxyphenylo)-5,6-dichlorobenzothiazole has shown characteristics as an anticancer, antifungal, and antibacterial drug with cytostatic activity (M. Gagoś et al., 2005).
4. Corrosion Inhibition
2,6-Dichlorobenzothiazole derivatives are effective as corrosion inhibitors. For example, N-(6-aminobenzothiazol-2-yl)benzamide and 2,6-diaminobenzothiazole have been used to inhibit corrosion in acid mediums, showing significant inhibition efficiency and suggesting their potential in protecting metals (S. Rekha et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZGJGWDGLHVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189773 | |
Record name | 2,6-Dichlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzothiazole | |
CAS RN |
3622-23-9 | |
Record name | 2,6-Dichlorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3622-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichlorobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLOROBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ7Y99R8H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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